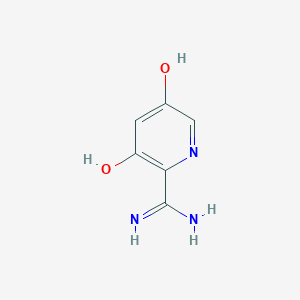
3,5-Dihydroxypicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxypicolinimidamide is a heterocyclic compound with the molecular formula C6H7N3O2 It is a derivative of picolinic acid and contains both hydroxyl and amidine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxypicolinimidamide typically involves the reaction of picolinic acid derivatives with hydroxylamine and subsequent cyclization. One common method includes the following steps:
Formation of Hydroxylamine Derivative: Picolinic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxylamine derivative.
Cyclization: The hydroxylamine derivative undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3,5-Dihydroxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3,5-Dihydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,5-Dihydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological processes, such as enzyme inhibition or activation, and receptor binding.
類似化合物との比較
Similar Compounds
3,5-Dihydroxybenzoic acid: Similar in structure but lacks the amidine group.
Picolinic acid: The parent compound, which lacks the hydroxyl and amidine groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of hydroxyl groups.
Uniqueness
3,5-Dihydroxypicolinimidamide is unique due to the presence of both hydroxyl and amidine groups, which provide it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
3,5-dihydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(8)5-4(11)1-3(10)2-9-5/h1-2,10-11H,(H3,7,8) |
InChIキー |
RUQATSBFFHGGLO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1O)C(=N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



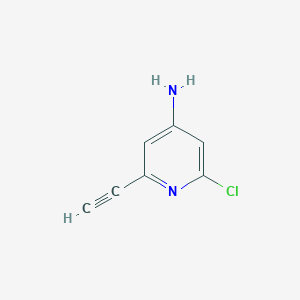
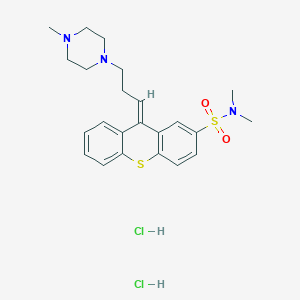
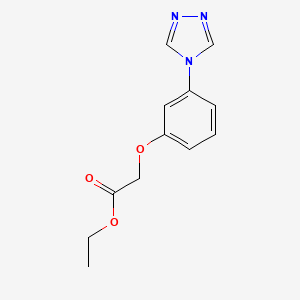
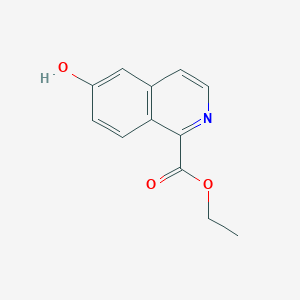
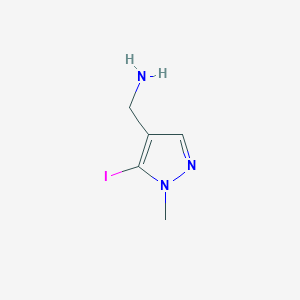

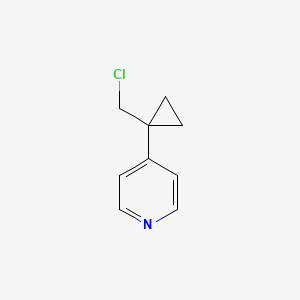
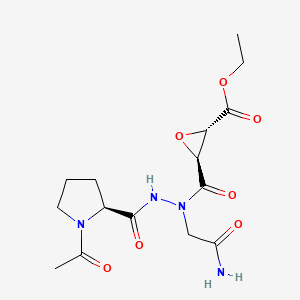
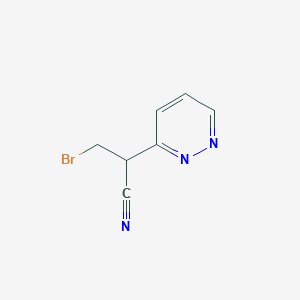

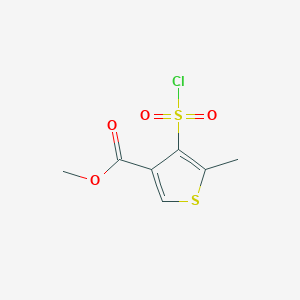
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)

